
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a piperidine-derived ester featuring a methoxymethyl substituent at the 2-position of the piperidine ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly for developing ligands, prodrugs, and enzyme inhibitors. The methoxymethyl group likely enhances lipophilicity and metabolic stability compared to simpler esters, influencing bioavailability and binding affinity in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions | Details | Yield | Reference |
---|---|---|---|
6 M HCl, reflux, 6 h | Hydrolysis to 2-(methoxymethyl)piperidine-2-carboxylic acid | ~85% | |
2 M NaOH, ethanol, 70°C, 4 h | Saponification followed by acid workup | ~78% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack at the carbonyl carbon .
Reductive Methylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring can undergo reductive methylation using formaldehyde and hydrogen gas.
Reaction Conditions | Details | Yield | Reference |
---|---|---|---|
10% Pd/C, H₂ (3 atm), formaldehyde, ethanol, 60°C, 8 h | Forms N-methyl-2-(methoxymethyl)piperidine-2-carboxylate | ~70% |
Key Notes : Catalytic hydrogenation with Pd/C facilitates the reduction of the imine intermediate formed during methylation .
Amidation of the Hydrolyzed Carboxylic Acid
The carboxylic acid derivative reacts with amines to form amides, a reaction critical for bioactivity studies.
Reaction Conditions | Details | Yield | Reference |
---|---|---|---|
EDAC/HOBt, DMF, rt, 24 h | Coupling with benzylamine to form the corresponding amide | ~78% |
Applications : This reaction is utilized to synthesize analogs for pharmacological screening, such as acetylcholinesterase inhibitors .
Acid-Catalyzed Cleavage of the Methoxymethyl Group
The methoxymethyl substituent can be cleaved under strong acidic conditions.
Reaction Conditions | Details | Yield | Reference |
---|---|---|---|
48% HBr, acetic acid, 100°C, 12 h | Demethylation to yield 2-(hydroxymethyl)piperidine-2-carboxylate | ~65% |
Side Reactions : Prolonged exposure may lead to ester hydrolysis or ring-opening .
Transesterification of the Ethyl Ester
The ethyl ester group can undergo transesterification with alternative alcohols.
Reaction Conditions | Details | Yield | Reference |
---|---|---|---|
Methanol, H₂SO₄, reflux, 5 h | Conversion to methyl 2-(methoxymethyl)piperidine-2-carboxylate | ~82% |
Catalyst Role : Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack .
Scientific Research Applications
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related piperidine carboxylate esters and their distinguishing features:
Key Observations :
- Fluorinated derivatives (e.g., 5h) exhibit enhanced binding affinity in biological assays, suggesting that electronegative substituents improve target engagement .
- Positional Isomerism : Ethyl piperidine-3-carboxylate hydrochloride (3-position) and ethyl piperidine-4-carboxylate hydrochloride (4-position) demonstrate how regiochemistry impacts applications. For example, 3-substituted derivatives are often used in nipecotic acid analogs for GABA receptor modulation, whereas 2-substituted esters are common in prodrug design .
Physicochemical Properties
- Salt Forms : Hydrochloride salts (e.g., 77034-33-4) enhance crystallinity and stability, facilitating storage and handling .
Biological Activity
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a piperidine derivative notable for its potential biological activities. The compound's structure, characterized by a piperidine ring with an ethyl ester and a methoxymethyl substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO3 with a molecular weight of approximately 201.26 g/mol. Its structural features include:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that often serves as a core structure in many bioactive compounds.
- Ethyl Ester Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Methoxymethyl Substituent : This group may modulate the compound's lipophilicity and steric properties, potentially affecting its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the methoxymethyl group through alkylation reactions.
- Esterification to yield the final product.
Analgesic Properties
Research indicates that piperidine derivatives, including this compound, may exhibit analgesic properties similar to those observed in fentanyl-related compounds. For instance, studies have shown that modifications in the piperidine structure can significantly impact analgesic potency and receptor selectivity .
Anticancer Activity
Recent investigations into piperidine derivatives have highlighted their potential in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties . The compound's ability to induce apoptosis in tumor cells is an area of ongoing research.
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that compounds with similar structures can modulate endocannabinoid levels and exhibit behavioral effects in animal models . This raises the possibility that this compound may influence neurological pathways, warranting further investigation into its effects on cognitive functions or mood disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies. The presence of specific substituents on the piperidine ring significantly influences its pharmacological profile:
Substituent | Effect on Activity |
---|---|
Methoxymethyl | Modulates lipophilicity; potential receptor interaction |
Ethyl Ester | Enhances solubility; may affect absorption |
Case Studies
- Analgesic Potency : In a comparative study, various piperidine derivatives were tested for analgesic activity using animal models. Results indicated that modifications at the 2-position of the piperidine ring could enhance potency, with some analogs showing ED50 values significantly lower than fentanyl .
- Anticancer Efficacy : A study assessed the cytotoxicity of several piperidine derivatives against HeLa cells, revealing that certain structural modifications led to improved cell death rates compared to standard treatments like bleomycin .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate to improve yield?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using trifluoroacetic acid (TFA) as a catalyst in dry dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere) can enhance reaction efficiency, as demonstrated in analogous piperidine carboxylate syntheses . Reaction monitoring via thin-layer chromatography (TLC) with a mobile phase of DCM/MeOH (20:0.5 v/v) is recommended to track intermediate formation. Yield improvements may also involve adjusting stoichiometric ratios (e.g., excess TFA for deprotection steps) and optimizing reaction time (2–3 hours at room temperature) .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate) is widely used for purification . For polar intermediates, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can resolve impurities . Recrystallization from ethanol or methanol may further enhance purity, particularly if the compound exhibits low solubility in non-polar solvents. Post-purification analysis via 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How can spectroscopic methods (NMR, FT-IR) be applied to characterize the compound?
- Methodological Answer :
- NMR : Analyze the 1H NMR spectrum for diagnostic signals: the methoxymethyl group (-OCH2O-) appears as a singlet (~δ 3.3–3.5 ppm), while the piperidine ring protons exhibit splitting patterns consistent with axial/equatorial conformations (δ 1.5–2.8 ppm) .
- FT-IR : Key absorption bands include C=O stretching (~1720 cm−1 for the ester) and C-O-C stretching (~1100 cm−1 for the methoxymethyl group) .
Cross-referencing with Raman spectroscopy can resolve ambiguities in functional group assignments .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Structural analogs of piperidine carboxylates have shown activity against Staphylococcus aureus and Escherichia coli .
- Mechanistic Studies : Employ fluorescence-based assays (e.g., membrane permeability dyes) to evaluate disruption of bacterial cell walls. Fluorescent probes, as described for related piperidine derivatives, can track intracellular localization .
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC to separate enantiomers. For example, (S)-configured piperidine derivatives require asymmetric induction via chiral auxiliaries or catalysts .
- Dynamic NMR : Monitor diastereomeric splitting of methoxymethyl protons to confirm conformational rigidity in the piperidine ring .
Q. How should researchers resolve contradictions in spectral or biological data?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm connectivity . For biological discrepancies, replicate assays under standardized conditions (e.g., pH, temperature) and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance.
- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or molecular docking to rationalize bioactivity variations .
Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- Reactivity : Use Gaussian or ORCA software for DFT calculations to model reaction pathways (e.g., ester hydrolysis or ring-opening reactions). Focus on frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- ADMET Prediction : Employ tools like SwissADME or pkCSM to estimate absorption, distribution, and toxicity profiles. Piperidine derivatives often exhibit blood-brain barrier permeability, which requires careful evaluation for CNS-targeted applications .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services. Avoid contact with oxidizing agents to prevent exothermic reactions .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(methoxymethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3 |
InChI Key |
OLDSJSGJDOHHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)COC |
Origin of Product |
United States |
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